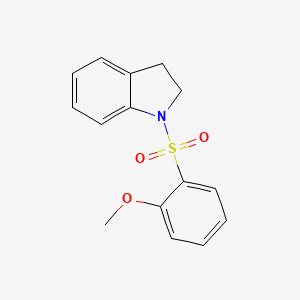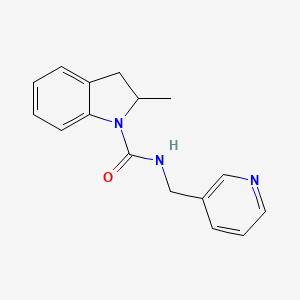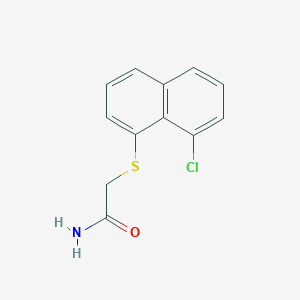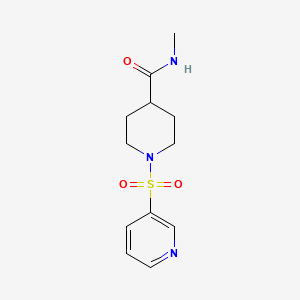
1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole, also known as MSI-1436, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first identified as a potent inhibitor of the phosphatase and tensin homolog (PTEN) tumor suppressor protein, which is frequently mutated or deleted in human cancers. Since then, MSI-1436 has been investigated for its ability to modulate various signaling pathways and cellular processes, including insulin signaling, glucose metabolism, and cell proliferation.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole is complex and involves multiple signaling pathways and cellular processes. One of the main targets of 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole is the PTEN tumor suppressor protein, which is a negative regulator of the PI3K/AKT/mTOR signaling pathway. By inhibiting PTEN, 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole can activate this pathway and promote cell survival, growth, and proliferation. 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole can also modulate other signaling pathways, such as the AMPK and MAPK pathways, which are involved in energy metabolism and cell differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole are diverse and depend on the specific cell type and tissue context. In cancer cells, 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole can induce cell cycle arrest and apoptosis, inhibit angiogenesis and metastasis, and enhance the efficacy of chemotherapy and radiation therapy. In adipocytes, 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole can induce browning of white adipose tissue, increase energy expenditure, and reduce adiposity. In skeletal muscle cells, 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole can enhance glucose uptake and utilization, improve insulin sensitivity, and protect against insulin resistance and type 2 diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole in lab experiments include its potent and specific inhibitory activity against PTEN, its ability to modulate multiple signaling pathways and cellular processes, and its potential therapeutic applications in various diseases. However, there are also some limitations to using 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole, such as its low solubility and stability in aqueous solutions, its potential toxicity and side effects at high concentrations, and its limited availability and cost.
Future Directions
There are several future directions for research on 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole, including:
1. Development of more potent and selective PTEN inhibitors based on the structure and activity of 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole.
2. Investigation of the molecular mechanisms underlying the effects of 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole on energy metabolism and glucose homeostasis, and the potential applications of 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole in the treatment of metabolic disorders such as obesity and type 2 diabetes.
3. Evaluation of the efficacy and safety of 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole in clinical trials for the treatment of various cancers and metabolic diseases.
4. Exploration of the potential synergistic effects of 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole with other anticancer or antidiabetic drugs, and the development of combination therapies based on 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole.
5. Identification of novel targets and pathways that are modulated by 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole, and the elucidation of their roles in cancer and metabolic diseases.
In conclusion, 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole is a small molecule drug that has shown promising therapeutic potential in various diseases, through its ability to modulate multiple signaling pathways and cellular processes. Further research is needed to fully understand the molecular mechanisms underlying the effects of 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole, and to evaluate its efficacy and safety in clinical trials.
Synthesis Methods
1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole can be synthesized through a multi-step chemical process, starting from commercially available starting materials. The first step involves the preparation of 1-(2-methoxyphenyl)sulfonyl-2-nitroethylene, which is then reduced to 1-(2-methoxyphenyl)sulfonyl-2,3-dihydroindole using a palladium-catalyzed hydrogenation reaction. The final product can be purified through column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and obesity. In cancer research, 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole has been shown to inhibit tumor growth and metastasis in various preclinical models, through its ability to activate the PI3K/AKT/mTOR signaling pathway and induce cell cycle arrest and apoptosis. In diabetes research, 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole has been shown to improve glucose tolerance and insulin sensitivity in animal models, through its ability to activate the insulin signaling pathway and enhance glucose uptake and utilization. In obesity research, 1-(2-Methoxyphenyl)sulfonyl-2,3-dihydroindole has been shown to reduce body weight and adiposity in animal models, through its ability to modulate energy metabolism and induce browning of white adipose tissue.
properties
IUPAC Name |
1-(2-methoxyphenyl)sulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-19-14-8-4-5-9-15(14)20(17,18)16-11-10-12-6-2-3-7-13(12)16/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPHDDJYOBOJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7528967.png)
![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(thiophen-2-ylmethyl)amino]propanamide](/img/structure/B7528977.png)

![[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]urea](/img/structure/B7528984.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(2-fluorophenyl)ethanol](/img/structure/B7528989.png)


![2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7529012.png)

![4-N-[(3-chlorophenyl)methyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B7529028.png)

![2-[4-[(Butan-2-ylamino)methyl]-2-chloro-6-methoxyphenoxy]acetamide](/img/structure/B7529041.png)
![4-N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B7529060.png)
